1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Substituents: The 3-chlorobenzyl and 2-fluorophenyl groups can be introduced via nucleophilic substitution reactions using corresponding halides and suitable bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Lacks the fluorine substituent.
1-(3-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a fluorine.
Uniqueness
1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both 3-chlorobenzyl and 2-fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
1326840-24-7 |
---|---|
Molecular Formula |
C19H12ClFN2O2S |
Molecular Weight |
386.83 |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12ClFN2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2 |
InChI Key |
BEASAQDIMIFXPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.